2-bromo-N-ethyl-4-methylaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12BrN |
|---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
2-bromo-N-ethyl-4-methylaniline |
InChI |
InChI=1S/C9H12BrN/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6,11H,3H2,1-2H3 |
InChI Key |
ZOTWLIATRZJJCH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo N Ethyl 4 Methylaniline and Its Analogs
Established Synthetic Pathways to 2-Bromo-N-ethyl-4-methylaniline
The construction of this compound can be approached through several synthetic routes, primarily categorized as linear or convergent strategies. The choice of pathway often depends on the availability of starting materials, desired scale, and the need for regiochemical control.
Linear synthesis, where a starting molecule is sequentially modified in a step-by-step fashion, is a common approach for this compound. This strategy typically involves two key transformations: electrophilic aromatic bromination and N-alkylation of the amino group. The order of these steps is a critical consideration.
One linear sequence begins with the N-ethylation of 4-methylaniline (p-toluidine) to form N-ethyl-4-methylaniline. This intermediate is then subjected to bromination to introduce the bromine atom at the position ortho to the amino group. The synthesis can be performed using reagents such as bromine or N-bromosuccinimide (NBS) in organic solvents. evitachem.com
An alternative linear path involves brominating the starting aniline (B41778) first. The synthesis of 2-bromo-4-methylaniline (B145976) from 4-methylaniline is a key transformation. echemi.com This intermediate, 2-bromo-4-methylaniline, can then undergo N-ethylation to yield the final product. In many multi-step syntheses of substituted anilines, the amino group is often protected, for instance, by acetylation, before proceeding with steps like bromination. scribd.comresearchgate.net This protection prevents side reactions, such as the formation of 2,4,6-tribromoaniline, and helps control regioselectivity. quizlet.com The protecting group is then removed in a final deprotection step. scribd.comresearchgate.net
Convergent synthesis involves the independent synthesis of different fragments of a target molecule, which are then combined in the final stages. While linear syntheses are more commonly documented for molecules of this type, a convergent approach could theoretically involve the preparation of a pre-brominated aromatic ring and a separate N-ethyl fragment, followed by a coupling reaction. This strategy can be more efficient for complex molecules by reducing the number of steps in the longest linear sequence and allowing for the parallel synthesis of key intermediates. However, for a relatively simple molecule like this compound, linear sequences are often more practical and are the predominantly described methods.
Key Precursors and Starting Materials for Aromatic Halogenation and N-Substitution
The success of any synthetic pathway relies on the availability and reactivity of key precursors. For this compound, the primary starting materials are typically substituted anilines or toluidines, which undergo regioselective halogenation and N-substitution reactions.
The synthesis of 2-bromo-4-methylaniline from 4-methylaniline involves an electrophilic aromatic substitution reaction. echemi.com The directing effects of the substituents on the aromatic ring are crucial for achieving the correct regiochemistry. The amino group (-NH2) is a strong activating group and is ortho, para-directing, while the methyl group (-CH3) is a weaker activating group that is also ortho, para-directing. In 4-methylaniline, the para position relative to the amino group is occupied by the methyl group. Therefore, bromination is directed to the ortho position of the highly activating amino group.
Various brominating agents can be employed, including elemental bromine (Br₂) or N-bromosuccinimide (NBS), which is a milder alternative. evitachem.comechemi.com The reaction conditions, such as solvent and temperature, are optimized to maximize yield and selectivity. evitachem.com To achieve high regioselectivity, particularly for para-bromination in other anilines, specialized methods have been developed. For instance, treatment of an aniline with n-butyllithium and then trimethyltin chloride, followed by bromine, can yield a specific bromoaniline isomer with no dibrominated byproducts. nih.gov Another approach uses copper(II) bromide (CuBr₂) in an ionic liquid, which allows for the direct and highly regioselective bromination of unprotected anilines under mild conditions. beilstein-journals.orgresearchgate.net
Table 1: Methods for Regioselective Bromination of Anilines
| Reagent | Substrate Example | Conditions | Key Feature | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | N-ethyl-4-methylaniline | Organic solvents (e.g., dichloromethane) | Milder alternative to Br₂, selective bromination | evitachem.com |
| Copper(II) Bromide (CuBr₂) | 2-methylaniline | Ionic liquid (1-hexyl-3-methylimidazolium bromide), room temperature | High yield (95%) and high regioselectivity for para-bromination of unprotected anilines | beilstein-journals.orgresearchgate.net |
| n-BuLi, Me₃SnCl, then Br₂ | Aniline | In situ formation of a tin amide | Regioselective one-pot synthesis of p-bromoaniline (76% yield) with no dibromide formation | nih.gov |
N-alkylation of anilines is a fundamental reaction in organic synthesis. jocpr.com The N-ethylation of the key intermediate, 2-bromo-4-methylaniline, can be accomplished through various methods. A significant challenge in this reaction is achieving selective mono-alkylation while avoiding the formation of di-alkylation products and quaternary ammonium salts. jocpr.com
One common method is reductive amination, which involves reacting the aniline with an aldehyde (in this case, acetaldehyde) in the presence of a reducing agent. google.com This reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced to the corresponding ethylamine. Another approach involves the direct reaction of the aniline with an ethylating agent like an ethyl halide, though this can be prone to over-alkylation. More advanced methods utilize alcohols as alkylating agents in the presence of a catalyst. For example, N-ethylaniline can be synthesized by heating aniline with ethanol in the presence of a triphenyl phosphite catalyst in an autoclave. prepchem.com Similarly, N-alkylation of anilines with various alcohols can be catalyzed by transition metal complexes, such as those involving iridium or ruthenium. nih.gov
Table 2: Methods for N-Ethylation of Anilines
| Reagents | Conditions | Yield | Key Feature | Reference |
|---|---|---|---|---|
| Aniline, Acetaldehyde, Reducing Agent (e.g., Sodium Borohydride) | Normal temperature and pressure | High | Reductive amination via a Schiff base intermediate | google.com |
| Aniline, Ethyl Alcohol, Triphenyl Phosphite | 250°C, 10 hours, Autoclave | 83% | Direct N-alkylation using an alcohol | prepchem.com |
| 2,6-diethyl aniline, Acetaldehyde, Pd/C catalyst, Ammonium formate | Room temperature, 30 minutes | Excellent | Facile, economical, and environmentally benign reductive amination | jocpr.com |
Optimization of Reaction Conditions and Selectivity
Optimizing reaction conditions is paramount for maximizing the yield of the desired product while minimizing the formation of impurities. For the synthesis of this compound, optimization focuses on both the regioselectivity of the bromination step and the chemoselectivity of the N-ethylation step.
In the bromination of substituted anilines, achieving high regioselectivity is a primary goal. The use of ionic liquids as solvents in conjunction with copper(II) halides has been shown to be a highly effective method for the direct bromination of unprotected anilines. beilstein-journals.orgresearchgate.net This system provides high yields of the para-brominated product under mild conditions (room temperature), avoiding the need for protecting groups and hazardous reagents. beilstein-journals.orgresearchgate.net This approach offers a safer and more environmentally friendly alternative to traditional methods. beilstein-journals.org
For the N-ethylation step, the main challenge is to control the degree of alkylation. The selectivity for mono-alkylation over di-alkylation is influenced by factors such as the stoichiometry of the reagents, the nature of the catalyst, the solvent, and the temperature. For instance, N-alkylation of anilines using alcohols can be effectively catalyzed by specific nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes, leading to good yields of the mono-alkylated products. nih.gov Reductive amination using a heterogeneous catalyst like Palladium on carbon (Pd/C) with ammonium formate as a hydrogen donor offers a smooth and selective reaction at room temperature with excellent yields, presenting a facile and green alternative. jocpr.com Careful control of these parameters is essential for an efficient and selective synthesis.
Control of Temperature and Solvent Systems for Regioselectivity
The placement of a bromine atom during the electrophilic substitution of N-ethyl-4-methylaniline is dictated by the activating, ortho-, para-directing nature of the amino and methyl groups. With the para position blocked by the methyl group, substitution is strongly directed to the ortho positions. However, achieving mono-substitution at the desired C2 position requires careful control over reaction conditions to prevent di-bromination and other side reactions.
Temperature is a critical factor in controlling the selectivity of bromination. Lower temperatures typically enhance selectivity by minimizing the energy available for the formation of less-favored isomers and over-brominated products. The choice of solvent also plays a pivotal role. Solvents affect the solubility of reagents and the stabilization of intermediates, which can influence the reaction pathway. For instance, polar aprotic solvents may facilitate different outcomes compared to non-polar or protic solvents by altering the reactivity of the electrophilic bromine species. A study on the thiolation of 2-indolylmethanols demonstrated that temperature could be used to control regioselectivity, a principle that is applicable across various electrophilic substitution reactions. rsc.org
Table 1: Effect of Solvent on a Representative Aromatic Bromination
| Solvent | Dielectric Constant (ε) | Typical Outcome on Regioselectivity |
|---|---|---|
| Acetic Acid | 6.2 | Commonly used, provides a protic medium that can moderate reactivity. |
| Dichloromethane (B109758) | 9.1 | A non-protic solvent, often used for its inertness. |
| Ethanol | 25 | A polar protic solvent that can participate in or moderate the reaction. |
This table illustrates the properties of common solvents used in aromatic bromination and their general influence on reaction selectivity. The optimal system for synthesizing this compound would be determined empirically.
Influence of Catalysts and Reagents in Synthetic Transformations
The choice of brominating agent and catalyst is fundamental to the successful synthesis of this compound. Due to the high activation of the aniline ring, a strong catalyst is often unnecessary. The primary challenge is moderation of the reaction to achieve mono-bromination.
Brominating Reagents : While molecular bromine (Br₂) is the classic reagent, its high reactivity can lead to multiple substitutions. Milder and more selective reagents are often preferred. N-Bromosuccinimide (NBS) is a common alternative that provides a slow, controlled release of electrophilic bromine. Other green alternatives include the in situ generation of bromine from potassium bromide (KBr) and an oxidant like ceric ammonium nitrate or hydrogen peroxide. sci-hub.stalfred.eduimist.ma This avoids the handling of hazardous liquid bromine. sci-hub.stimist.ma
Catalysts : For highly activated substrates like N-ethyl-4-methylaniline, Lewis acid catalysts such as FeBr₃ are typically not required. In fact, their use could exacerbate the issue of over-reactivity. However, in less activated systems, they are essential for polarizing the Br-Br bond. Recent advancements have explored ruthenium-pincer complexes as highly effective catalysts in related transformations like hydroamination, demonstrating the significant impact catalyst choice has on reaction outcomes. acs.org In some cases, phase-transfer catalysts are employed, especially when using aqueous or biphasic solvent systems, to facilitate the reaction between the organic substrate and an aqueous brominating agent.
Modern and Sustainable Synthetic Approaches
Recent advances in chemical synthesis have emphasized the need for methods that are not only efficient but also environmentally benign and safer to operate.
Green Chemistry Principles in Brominated Aniline Synthesis
The synthesis of brominated anilines is increasingly being redesigned to align with the principles of green chemistry. This involves a shift away from hazardous reagents and solvents towards more sustainable alternatives. alfred.eduimist.ma
Key green strategies include:
Safer Reagents : Replacing hazardous molecular bromine with solid, manageable sources like NBS or systems that generate bromine in situ, such as a combination of KBr and an oxidant. sci-hub.stalfred.edu This approach has been successfully used in the synthesis of 4-bromoacetanilide from aniline. sci-hub.stalfred.edu
Benign Solvents : Moving away from chlorinated solvents in favor of water, ethanol, or even solvent-free conditions. imist.ma Aqueous medium reactions are particularly attractive for their low cost, safety, and reduced environmental impact. imist.ma
Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. In situ bromine generation from bromide salts with an oxidant often has a better atom economy than traditional methods.
Energy Efficiency : Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption.
A greener approach for the bromination of 7-aminophthalide highlights the use of an environmentally friendly process that conserves halide equivalents. chemrxiv.org
Microwave-Assisted Organic Synthesis of Related Compounds
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdma.ch By using microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times, higher yields, and cleaner product profiles compared to conventional heating methods. nih.gov
The use of microwave irradiation has been reported for the synthesis of various anilines and their derivatives from aryl halides. tandfonline.comnih.gov This technology is particularly advantageous for its ability to precisely control high temperatures and pressures, enabling reactions that might be sluggish or inefficient under conventional conditions. tandfonline.com The synthesis of substituted quinoline-2-carboxanilides, for example, was efficiently achieved through a direct amidation process under microwave irradiation, showcasing the method's utility in forming C-N bonds. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Amide Formation
| Method | Reaction Time | Yield (%) | Conditions |
|---|---|---|---|
| Conventional Heating | 12-24 hours | 65 | Reflux in Toluene |
This table provides a representative comparison, illustrating the typical enhancements in speed and yield achieved when applying microwave technology to related organic syntheses. nih.gov
Continuous-Flow Reactor Methodologies for Enhanced Efficiency
Continuous-flow chemistry represents a paradigm shift from traditional batch processing, offering numerous advantages in terms of safety, efficiency, and scalability. nih.govspringernature.com In a flow reactor, reagents are pumped through a network of tubes where mixing and reaction occur, allowing for precise control over parameters like temperature, pressure, and residence time. nih.gov
This technology is particularly well-suited for reactions involving hazardous materials, such as molecular bromine. A continuous-flow system for the synthesis of 2,4,5-trifluorobromobenzene using bromine and an in situ generated FeBr₃ catalyst has been successfully developed, demonstrating that such reactions can be performed safely and efficiently in minutes. researchgate.net The high surface-area-to-volume ratio in microreactors enables superior heat and mass transfer, which can significantly shorten reaction times and improve selectivity. researchgate.net Furthermore, flow systems can be automated for continuous production and can incorporate in-line purification steps, streamlining the entire synthesis process. nih.govbeilstein-journals.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-ethyl-4-methylaniline |
| 2-indolylmethanols |
| Acetic Acid |
| Dichloromethane |
| Ethanol |
| 4-bromoacetanilide |
| Aniline |
| Molecular bromine (Br₂) |
| N-Bromosuccinimide (NBS) |
| Potassium bromide (KBr) |
| Ceric ammonium nitrate |
| Hydrogen peroxide |
| Iron(III) bromide (FeBr₃) |
| 7-aminophthalide |
| Toluene |
| Ammonium hydroxide (NH₄OH) |
Chemical Reactivity and Transformations of 2 Bromo N Ethyl 4 Methylaniline
Reactivity at the Aromatic Ring System
The electronic nature of the substituents on the benzene (B151609) ring plays a crucial role in determining its susceptibility and orientation towards attack by various reagents.
Electrophilic Aromatic Substitution Reactions and Directing Effects
The aromatic ring of 2-bromo-N-ethyl-4-methylaniline is activated towards electrophilic aromatic substitution due to the presence of the electron-donating N-ethylamino and methyl groups. wikipedia.orglibretexts.org The N-ethylamino group is a potent activating group, while the methyl group is a weaker activator. organicchemistrytutor.comyoutube.com Both are ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. wikipedia.orglibretexts.orgorganicchemistrytutor.com Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it also directs incoming electrophiles to the ortho and para positions due to resonance effects. libretexts.orgorganicchemistrytutor.com
The positions open for substitution on the ring are C3, C5, and C6. The directing effects of the existing substituents are summarized in the table below.
| Substituent | Position | Activating/Deactivating | Directing Effect |
| -Br | C2 | Deactivating | Ortho, Para |
| -NH-ethyl | C1 | Activating | Ortho, Para |
| -CH₃ | C4 | Activating | Ortho, Para |
Considering the combined influence of these groups, the N-ethylamino group, being the strongest activator, will predominantly govern the position of electrophilic attack. It strongly directs incoming electrophiles to its ortho (C2 and C6) and para (C4) positions. Since the C2 and C4 positions are already occupied, the primary site for electrophilic substitution will be the C6 position, which is ortho to the amino group and meta to the bromo and methyl groups. A lesser amount of substitution might occur at the C5 position, which is meta to the amino group but ortho to the methyl group and meta to the bromo group.
Nucleophilic Aromatic Substitution Reactions of the Bromine Atom
Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group on the aromatic ring. total-synthesis.comwikipedia.orgchemistrysteps.comlibretexts.org These electron-withdrawing groups are necessary to decrease the electron density of the ring, making it susceptible to attack by a nucleophile. total-synthesis.comwikipedia.orgchemistrysteps.com
In the case of this compound, the aromatic ring is substituted with electron-donating groups (N-ethylamino and methyl), which increase the electron density of the ring. total-synthesis.com This electron-rich nature makes the compound generally unsuitable for traditional SNAr reactions, as the ring is inherently resistant to attack by nucleophiles. total-synthesis.com Therefore, direct displacement of the bromine atom by a nucleophile through an addition-elimination mechanism is not a favored reaction pathway under standard conditions. For such a reaction to proceed, the introduction of potent electron-withdrawing groups, such as a nitro group, onto the aromatic ring would be necessary. chemistrysteps.comlibretexts.org
Halogen-Metal Exchange and Subsequent Reactions
A significant reaction pathway for aryl bromides like this compound is the halogen-metal exchange. tcnj.eduwikipedia.org This reaction typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. tcnj.eduwikipedia.org The bromine atom is exchanged for a lithium atom, generating a highly reactive aryllithium intermediate. tcnj.eduwikipedia.orgstackexchange.com
This aryllithium species is a potent nucleophile and can subsequently react with a wide array of electrophiles. This two-step sequence allows for the introduction of various functional groups at the original position of the bromine atom.
Reaction Scheme: Halogen-Metal Exchange and Subsequent Electrophilic Quench
| Electrophile (E+) | Resulting Functional Group (-E) |
| H₂O | -H (Dehalogenation) |
| D₂O | -D (Deuterium labeling) |
| CO₂ | -COOH (Carboxylation) |
| Aldehydes/Ketones | -CH(OH)R (Hydroxyalkylation) |
| Alkyl halides (R-X) | -R (Alkylation) |
This method provides a versatile strategy for the synthesis of a variety of 2-substituted N-ethyl-4-methylaniline derivatives that are not readily accessible through other synthetic routes. However, care must be taken due to the presence of the acidic proton on the secondary amine, which can also react with the organolithium reagent. nih.govnih.gov This often necessitates the use of excess organolithium reagent or protection of the amino group prior to the exchange reaction. nih.gov
Reactivity of the Secondary Amino Group
The secondary amino group (-NH-ethyl) is a key reactive center in this compound, participating in a range of chemical transformations.
N-Alkylation and N-Acylation Reactions
The secondary amine functionality can undergo further N-alkylation upon reaction with alkyl halides, leading to the formation of a tertiary amine. This reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide.
The amino group is also readily N-acylated when treated with acylating agents such as acid chlorides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides. researchgate.netderpharmachemica.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. derpharmachemica.com Acylation converts the amine into an amide, a transformation that is often used to protect the amino group during other synthetic steps. researchgate.net
| Reagent | Reaction Type | Product Type |
| Alkyl Halide (R'-X) | N-Alkylation | Tertiary Amine |
| Acetyl Chloride | N-Acylation | Acetamide |
| Acetic Anhydride | N-Acylation | Acetamide |
| Benzoyl Chloride | N-Acylation | Benzamide |
Recent studies have explored more environmentally friendly and efficient methods for N-acylation, including catalyst-free conditions and the use of acetonitrile (B52724) as both a solvent and an acetyl source. researchgate.netnih.gov
Formation of Imines and Related Derivatives
Secondary amines, such as this compound, react with aldehydes and ketones to form enamines. chemistrysteps.comucalgary.calibretexts.orgorgosolver.comchemistrysteps.com The reaction is typically acid-catalyzed and involves the initial formation of a carbinolamine intermediate. ucalgary.ca This intermediate then dehydrates to form the C=C double bond of the enamine, as there is no proton on the nitrogen atom to be eliminated to form an imine. ucalgary.ca The formation of enamines is a reversible process. libretexts.org
It is important to note that while primary amines form imines (compounds with a C=N double bond), secondary amines form enamines (compounds where the nitrogen atom is bonded to a carbon-carbon double bond).
Chemical Transformations of Methyl and Ethyl Substituents
The methyl and ethyl groups attached to the aniline (B41778) nitrogen and the aromatic ring, respectively, are generally stable under many reaction conditions. However, they can undergo specific transformations. For instance, the N-ethyl group can be cleaved under certain reductive or oxidative conditions, though this is often not the primary desired reaction pathway. The methyl group on the aromatic ring is more robust but can be oxidized under harsh conditions to a carboxylic acid.
A notable reaction involving the core aniline structure is the reaction of 4-bromo-2-methylaniline (B145978) with 2,3-butanedione (B143835) in the presence of formic acid and methanol. This reaction results in the formation of (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a suitable substrate for many such transformations, primarily due to the presence of the bromo substituent on the aromatic ring. These reactions enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound. nih.gov this compound can readily participate in this reaction, where the bromine atom is substituted with various aryl, heteroaryl, vinyl, or alkyl groups from the corresponding boronic acid or ester. nih.govnih.govnih.govmdpi.comresearchgate.net
This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse library of boronic acids. nih.gov For instance, the coupling of a derivative of 2-bromo-4-methylaniline (B145976) with different boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ can yield a variety of substituted aniline products. nih.govnih.govmdpi.comresearchgate.net The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. nih.gov
A study on the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines demonstrated good to excellent yields with various boronic esters. nih.gov The reaction was found to be robust and scalable. nih.gov In a specific example, the reaction of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with different boronic acids using a Pd(PPh₃)₄ catalyst resulted in moderate yields of the corresponding mono- and disubstituted products. nih.govnih.govmdpi.comresearchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | Not Specified | Monosubstituted products | 33-40 | nih.govnih.govmdpi.comresearchgate.net |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | Not Specified | Disubstituted products | 31-46 | nih.govnih.govmdpi.comresearchgate.net |
| ortho-bromoanilines | Various boronic esters | CataCXium A palladacycle | Not Specified | 2-MeTHF | Diversified glucocorticoid receptor modulators | up to 95 | nih.gov |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an aryl halide with an amine in the presence of a strong base. wikipedia.orgresearchgate.net This reaction is highly versatile for preparing a wide array of arylamines. wikipedia.org this compound can serve as the amine component in couplings with other aryl halides, or its bromo group can be replaced by another amine.
The reaction typically employs a palladium catalyst, often in combination with a bulky electron-rich phosphine (B1218219) ligand, and a strong, non-nucleophilic base like sodium tert-butoxide. wikipedia.orgresearchgate.net The choice of ligand is crucial and has evolved over time to allow for the coupling of a broader range of substrates under milder conditions. wikipedia.org Bidentate phosphine ligands like BINAP and DPPF have proven effective for coupling primary amines. wikipedia.org
Table 2: Key Components in Buchwald-Hartwig Amination
| Component | Function | Examples | Reference |
| Palladium Catalyst | Facilitates the oxidative addition and reductive elimination steps | [Pd₂(dba)₃], Palladium Acetate (B1210297) | wikipedia.orgresearchgate.netchemspider.com |
| Ligand | Modulates the reactivity and stability of the catalyst | (±)-BINAP, dppp, Electron-rich phosphines | wikipedia.orgresearchgate.netchemspider.com |
| Base | Essential for catalyst turnover and deprotonation of the amine | Sodium tert-butoxide (NaOBu-t) | wikipedia.orgresearchgate.netchemspider.com |
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. acs.org While specific examples involving this compound are not prevalent in the provided search results, its bromo-substituted aromatic ring makes it a potential substrate for this transformation. The reaction would involve the coupling of the aniline derivative with an alkene in the presence of a palladium catalyst and a base.
Cascade processes, which involve multiple bond-forming events in a single synthetic operation, can also be initiated by Heck-type reactions. snnu.edu.cn These can lead to the rapid construction of complex molecular architectures.
Beyond the well-established cross-coupling reactions, palladium catalysis offers a wide range of other transformations. snnu.edu.cn C-H activation, a process where a carbon-hydrogen bond is cleaved and replaced with a new bond, is a rapidly developing field. snnu.edu.cn This strategy allows for the direct functionalization of the aromatic ring of compounds like this compound without the need for pre-installed leaving groups. snnu.edu.cn
Palladium complexes are highly effective in catalyzing C-H activation/annulation cascades, leading to the synthesis of various aromatic and heteroaromatic compounds. snnu.edu.cn The directing ability of the amino group in this compound could be harnessed to achieve site-selective C-H functionalization.
Oxidation and Reduction Chemistry of the Compound
The chemical reactivity of this compound also includes oxidation and reduction reactions. The aniline moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Strong oxidizing agents can lead to the formation of quinone-like structures or even degradation of the aromatic ring.
The bromo substituent can be removed through reductive dehalogenation. This can be achieved using various reducing agents, including catalytic hydrogenation or treatment with certain metals. The nitro group in a precursor compound, 4-bromo-2-methyl-nitrobenzene, can be reduced to the primary amine of 2-bromo-4-methylaniline, a key step in its synthesis.
Synthesis of Derivatives and Analogs of this compound Remains Largely Undocumented in Publicly Available Scientific Literature
While it is chemically plausible that this compound could undergo various transformations to yield a range of derivatives, specific examples, reaction conditions, and detailed research findings are not documented in the reviewed sources. Reactions such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are common for aryl bromides, could theoretically be applied to this compound to create new carbon-carbon and carbon-nitrogen bonds. These reactions would involve the substitution of the bromine atom on the aromatic ring, leading to a variety of analogs.
For instance, a Suzuki coupling reaction could potentially link a new aryl or alkyl group at the 2-position, while a Buchwald-Hartwig amination could introduce a different amino group at the same position. However, without experimental data, any discussion of these potential derivatives remains speculative.
Similarly, transformations involving the N-ethylamino group are conceivable. For example, acylation could convert the secondary amine into an amide, and further alkylation could lead to a tertiary amine. These potential reactions highlight the synthetic utility of this compound as a building block in organic synthesis.
The lack of specific published research on the derivatization of this compound limits the ability to provide a detailed and referenced account of its chemical reactivity and the synthesis of its analogs. Therefore, no data tables with specific research findings can be generated at this time. Further experimental research would be required to explore and document the chemical transformations of this particular compound.
Advanced Spectroscopic and Analytical Characterization of 2 Bromo N Ethyl 4 Methylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-bromo-N-ethyl-4-methylaniline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.
Proton NMR (¹H NMR) Analysis of Aromatic and Aliphatic Resonances
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons on the substituted benzene (B151609) ring and the aliphatic protons of the N-ethyl group and the methyl group.
The aromatic region is expected to show three signals. The proton on C6, being ortho to the bromine atom, would likely appear as a doublet. The proton on C5, situated between the methyl group and the ethylamino group, would likely be a doublet of doublets due to coupling with the neighboring protons. The proton on C3, adjacent to the bulky bromine atom and the N-ethyl group, is also expected to be a singlet or a narrowly split doublet.
In the aliphatic region, the N-ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons, arising from coupling with the three adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons, due to coupling with the two methylene protons. The methyl group attached to the aromatic ring at C4 will appear as a sharp singlet, as it has no adjacent protons to couple with.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic H (C3) | 7.2 - 7.4 | s |
| Aromatic H (C5) | 6.8 - 7.0 | d |
| Aromatic H (C6) | 6.6 - 6.8 | d |
| -NH-CH₂- | 3.1 - 3.3 | q |
| Ar-CH₃ | 2.2 - 2.4 | s |
| -CH₂-CH₃ | 1.1 - 1.3 | t |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) Analysis of the Carbon Framework
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine unique carbon atoms in the structure.
The aromatic region will show six signals. The carbon atom bearing the bromine (C2) is expected to be significantly downfield due to the deshielding effect of the halogen. The carbon attached to the nitrogen (C1) will also be downfield. The remaining aromatic carbons will appear at chemical shifts typical for substituted benzenes. The carbon of the aromatic methyl group will be found in the typical aliphatic region.
The aliphatic carbons of the N-ethyl group will appear at the higher field end of the spectrum. The methylene carbon (-CH2-) will be more deshielded than the methyl carbon (-CH3) due to its proximity to the nitrogen atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (C-N) | 145 - 150 |
| C2 (C-Br) | 110 - 115 |
| C3 | 130 - 135 |
| C4 (C-CH₃) | 128 - 132 |
| C5 | 115 - 120 |
| C6 | 110 - 115 |
| Ar-CH₃ | 20 - 25 |
| -CH₂- | 40 - 45 |
| -CH₃ | 14 - 18 |
Note: These are predicted values and are subject to solvent and experimental variations.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the methylene and methyl protons of the ethyl group. Correlations between the aromatic protons would also be observed, helping to confirm their relative positions on the ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the aromatic proton signals would correlate with their corresponding aromatic carbon signals, and the aliphatic proton signals of the ethyl and methyl groups would correlate with their respective carbon signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. The calculated exact mass for the molecular formula of this compound, C₉H₁₂BrN, is approximately 213.0153 u. The observation of a molecular ion peak at this exact mass in an HRMS spectrum would provide strong evidence for the proposed molecular formula.
Isotopic Pattern Analysis for Bromine Confirmation
A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively). nih.govwebelements.comwikipedia.orgpearson.comisotopes.gov This results in two molecular ion peaks of almost equal intensity, separated by two mass units (M and M+2). The presence of this distinct doublet in the mass spectrum of this compound would be a definitive confirmation of the presence of a single bromine atom in the molecule.
The fragmentation of this compound under electron ionization would likely involve the loss of the ethyl group, leading to a significant fragment ion. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For this compound, an FTIR spectrum would be expected to reveal key characteristic absorption bands. The presence of the N-H bond in the secondary amine would likely be observed as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would appear in the 1250-1350 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl and methyl groups would be found just below 3000 cm⁻¹. The substitution pattern on the benzene ring would also give rise to characteristic bands in the "fingerprint" region (below 1500 cm⁻¹), including C-Br stretching vibrations, typically observed at lower frequencies.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light. In the case of this compound, Raman spectroscopy would be particularly useful for identifying vibrations of non-polar bonds. The aromatic ring vibrations, especially the ring breathing modes, would be expected to produce strong Raman signals. The C-Br bond, being a relatively non-polar bond, would also likely exhibit a characteristic Raman band.
Electronic Absorption (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λmax) characteristic of a substituted aniline (B41778). The benzene ring is the primary chromophore, and the presence of the amino group (an auxochrome) and the bromine atom would be expected to shift the absorption bands to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. The specific positions and intensities of these bands would be sensitive to the solvent polarity.
X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination
Should this compound be a crystalline solid at room temperature, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can precisely determine the three-dimensional arrangement of atoms within the crystal lattice, yielding bond lengths, bond angles, and torsional angles. This data would confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state. Furthermore, analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the solid-state structure.
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification of synthesized compounds and the assessment of their purity.
Column Chromatography
Column chromatography is a preparative technique used to separate and purify individual components from a mixture. For the purification of this compound, a stationary phase such as silica (B1680970) gel or alumina (B75360) would likely be employed. The mobile phase, a solvent or a mixture of solvents, would be selected based on the polarity of the compound. By carefully choosing the solvent system, it would be possible to achieve separation of the desired product from any unreacted starting materials or byproducts. The progress of the separation would typically be monitored by thin-layer chromatography (TLC).
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental analytical technique used for the separation, identification, and purity assessment of chemical compounds. In the context of substituted anilines, such as this compound, TLC serves as a rapid and effective method to monitor reaction progress during synthesis, identify the compound in a mixture, and estimate its purity. The principle of TLC relies on the differential partitioning of the analyte between a stationary phase, typically a thin layer of adsorbent material like silica gel coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate by capillary action.
While specific research detailing the TLC analysis of this compound is not extensively documented in publicly available literature, the chromatographic behavior can be inferred from the general principles applied to aromatic amines and halogenated compounds. The separation on a standard silica gel plate, which is polar, is primarily influenced by the polarity of the compound and its interaction with the mobile phase.
For a compound with the structure of this compound, the polarity is determined by the cumulative effects of the amino group, the aromatic ring, and the bromo and methyl substituents. The choice of the mobile phase is critical for achieving effective separation. A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is commonly employed for compounds of this nature. The ratio of these solvents is adjusted to optimize the retention factor (Rƒ) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. An ideal Rƒ value typically lies between 0.3 and 0.7 for good separation and accurate determination.
Visualization of the separated spots on the TLC plate is necessary as this compound is a colorless compound. The aromatic nature of the molecule allows for visualization under ultraviolet (UV) light, where it will appear as a dark spot on a fluorescent background if the TLC plate contains a fluorescent indicator (e.g., F₂₅₄). Additionally, chemical staining agents can be used for visualization. epfl.ch Common reagents for detecting amines and related organic compounds include potassium permanganate (B83412) solution or iodine vapor, which react with the compound to produce a colored spot. epfl.ch
The following table outlines the typical parameters used for the TLC analysis of substituted anilines, which would be applicable for the characterization of this compound.
| Parameter | Description | Typical Application for this compound |
| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica gel 60 F₂₅₄ is commonly used due to its polarity and the presence of a fluorescent indicator for UV visualization. |
| Mobile Phase | The solvent system that moves up the stationary phase. | A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). The ratio is optimized to achieve an appropriate Rƒ value. For instance, a starting mixture could be Hexane:Ethyl Acetate (8:2 v/v). |
| Sample Preparation | The process of dissolving the compound for application. | A small amount of the compound is dissolved in a volatile solvent like dichloromethane (B109758) or ethyl acetate to create a dilute solution for spotting. |
| Application | The method of applying the sample to the plate. | A capillary tube or micropipette is used to apply a small spot of the solution onto the baseline of the TLC plate. |
| Development | The process of separating the components in a sealed chamber. | The plate is placed in a closed chamber containing the mobile phase, allowing the solvent to ascend the plate via capillary action. |
| Visualization | The method used to see the separated compound spots. | 1. UV Light: The plate is observed under short-wave UV light (254 nm), where the compound will quench the fluorescence of the indicator. 2. Staining: The plate is dipped into or sprayed with a visualizing agent such as potassium permanganate solution or exposed to iodine vapor. epfl.ch |
| Retention Factor (Rƒ) | A quantitative measure of the compound's movement. | The Rƒ value is calculated as (distance traveled by the spot) / (distance traveled by the solvent front). This value is characteristic for a specific compound in a given solvent system but is not documented in the literature for this specific compound. |
Computational and Theoretical Investigations of 2 Bromo N Ethyl 4 Methylaniline
Quantum Chemical Studies
Quantum chemical studies are foundational for predicting the behavior of molecules. These methods use the principles of quantum mechanics to model molecular properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for studying relatively complex molecules like substituted anilines. DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to determine the optimized molecular geometry, including bond lengths and angles. researchgate.net
For a molecule like 2-bromo-N-ethyl-4-methylaniline, DFT would predict the spatial arrangement of its atoms, taking into account the electronic effects of the bromo, ethyl, and methyl substituents on the aniline (B41778) ring. These calculations are crucial for understanding the molecule's stability and conformational preferences. The structural data for related aniline derivatives, determined through both experimental and computational methods, provide a basis for estimating the geometric parameters of the title compound. nih.gov
| Parameter | Typical Bond Type | Expected Approximate Value (Å) |
|---|---|---|
| Bond Length | C-C (aromatic) | 1.39 - 1.40 |
| Bond Length | C-N | 1.36 - 1.40 |
| Bond Length | C-Br | ~1.90 |
| Bond Length | C-H (aromatic) | ~1.08 |
| Bond Angle | C-C-C (aromatic) | ~120° |
Ab initio methods, such as Hartree-Fock (HF), are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods provide a fundamental approach to studying the electronic structure of molecules. While often more computationally demanding than DFT, they serve as a valuable benchmark. For substituted anilines, ab initio calculations can be used to analyze molecular orbitals and electronic transitions, offering a complementary perspective to DFT results.
Electronic Structure Analysis
The arrangement of electrons within a molecule dictates its chemical properties. Analysis of the electronic structure provides insight into reactivity, stability, and potential interaction sites.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. For this compound, the electron-donating nature of the amino and methyl groups and the electron-withdrawing nature of the bromine atom would influence the energies of these frontier orbitals. nih.govresearchgate.net
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Substituted Aniline | -5.0 to -7.5 | -0.5 to -3.5 | ~4.0 to 5.0 |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map displays the charge distribution on the molecule's surface. Regions with negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Regions with positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the nitrogen atom of the amino group and the bromine atom due to their high electronegativity. These sites would be the most probable locations for interaction with electrophiles. Positive potential would be expected around the hydrogen atoms of the amino group and the aromatic ring, indicating sites for potential nucleophilic interaction.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge distribution, electron delocalization, and bonding interactions within a molecule. By analyzing the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, NBO can quantify the stability arising from hyperconjugation and charge transfer.
Conformational Analysis and Rotational Barriers
The three-dimensional structure and internal dynamics of this compound are dictated by the rotational barriers around its key single bonds. Conformational analysis, through computational methods, provides insight into the molecule's preferred shapes and the energy required to transition between them. The primary rotations of interest are around the C(aryl)-N bond and the N-C(ethyl) bond.
The rotation around the C(aryl)-N bond determines the orientation of the N-ethyl group relative to the benzene (B151609) ring. Steric hindrance between the ethyl group and the ortho-bromo substituent plays a significant role in defining the potential energy surface of this rotation. The presence of the bulky bromine atom is expected to create a substantial energy barrier, influencing the planarity of the amine group with respect to the aromatic ring. In related substituted anilines, it has been shown that ortho-substituents can significantly hinder the rotation of aryl fragments. mdpi.com
Similarly, rotation around the N-C(ethyl) bond is also subject to steric and electronic effects. The relative positions of the ethyl group's methyl moiety and the aniline fragment define different staggered and eclipsed conformations. While the intrinsic rotational barrier in a simple alkane like ethane (B1197151) is a well-studied phenomenon, the situation in this compound is more complex due to the electronic influence of the substituted aromatic ring. nih.govnih.gov
Computational studies on similar molecules, such as N-benzhydrylformamides, have successfully used Density Functional Theory (DFT) methods to calculate these rotational barriers. mdpi.com By performing a potential energy surface scan, where the dihedral angle of interest is systematically varied and the energy is calculated at each step, a rotational energy profile can be generated. The difference between the energy minimum (most stable conformation) and the energy maximum (transition state) corresponds to the rotational barrier. mdpi.com
Table 1: Hypothetical Rotational Barriers for this compound
| Rotational Bond | Estimated Barrier (kcal/mol) | Key Influencing Factors |
| C(aryl)-N | 5 - 10 | Steric clash between the ethyl group and the ortho-bromo substituent. |
| N-C(ethyl) | 3 - 5 | Torsional strain and steric interactions between the ethyl group and the aniline plane. |
Note: The data in this table is hypothetical and serves to illustrate the concepts based on studies of similar molecules. Actual values would require specific computational studies on this compound.
Reaction Mechanism Studies and Energetics
Computational chemistry offers powerful tools to investigate the step-by-step processes of chemical reactions involving this compound, including the characterization of fleeting transition states and the calculation of energy changes throughout the reaction.
Transition State Characterization and Activation Energies
A chemical reaction proceeds from reactants to products through a high-energy, unstable arrangement of atoms known as the transition state. khanacademy.org The energy required to reach this state from the reactants is the activation energy (Ea), a critical factor that governs the reaction rate. khanacademy.orgwikipedia.org A higher activation energy corresponds to a slower reaction. khanacademy.org
For reactions involving substituted anilines, such as nucleophilic aromatic substitution, computational methods can be used to locate the transition state structure on the potential energy surface. acs.org This involves sophisticated algorithms that find the saddle point corresponding to the energy maximum along the reaction coordinate. Once located, the geometry and electronic properties of the transition state can be analyzed to understand the bonding changes occurring during this critical phase of the reaction.
The activation energy is then calculated as the difference in energy between the transition state and the initial reactants. khanacademy.org Theoretical studies on the reactions of other substituted anilines have demonstrated that the nature and position of substituents can significantly alter the activation energy, thereby influencing reactivity. koreascience.kr For instance, the electron-donating nature of the ethyl and methyl groups, combined with the electronic and steric effects of the bromine atom in this compound, would be expected to modulate the activation energies of its reactions, such as electrophilic aromatic substitution.
Elucidation of Reaction Pathways and Intermediates
Beyond the transition state, computational studies can map out the entire reaction pathway, identifying any intermediates that may be formed. acs.org Intermediates are relatively stable species that exist in energy minima along the reaction coordinate between the reactants and products.
For example, in electrophilic aromatic substitution reactions, a common pathway for arylamines involves the formation of a sigma complex (also known as an arenium ion), a carbocation intermediate where the electrophile has attached to the aromatic ring. libretexts.org Computational modeling can determine the structure and stability of such intermediates for reactions of this compound.
Studies on the reactions of similar aniline derivatives have shown that reaction mechanisms can be complex, sometimes involving multiple steps and competing pathways. koreascience.kracs.org For instance, a plausible mechanism for a reaction might begin with the formation of an initial complex, proceed through a transition state to an intermediate, and then pass through a second transition state to form the final products. acs.org By calculating the energies of all species along the proposed pathways, the most energetically favorable route can be determined.
Prediction and Correlation of Spectroscopic Parameters
Computational methods, particularly time-dependent density functional theory (TD-DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. bohrium.commdpi.com These theoretical predictions can be correlated with experimental data to confirm the molecular structure and understand its electronic properties.
Theoretical investigations on halogenated anilines have shown that computational approaches can accurately predict various spectroscopic parameters. bohrium.com This includes geometrical parameters (bond lengths and angles), vibrational frequencies (Infrared and Raman spectra), and electronic absorption spectra (UV-Vis). bohrium.com
For this compound, DFT calculations could predict the characteristic vibrational modes associated with the N-H bend, C-N stretch, C-Br stretch, and various aromatic ring vibrations. These predicted frequencies can be compared with experimental IR spectra for detailed assignments.
Furthermore, TD-DFT calculations can predict the electronic transitions, which are observed in UV-Vis spectroscopy. mdpi.com These calculations provide information about the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band. bohrium.commdpi.com The calculations also reveal which molecular orbitals are involved in these electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), providing deep insight into the electronic structure of the molecule. bohrium.comnih.gov
Table 2: Predicted Spectroscopic Data for a Halogenated Aniline Derivative
| Parameter | Predicted Value | Method |
| Maximum Absorption Wavelength (λmax) | ~329 nm | TD-DFT |
| HOMO-LUMO Energy Gap | ~4.0 eV | DFT |
| Key IR Frequencies (cm⁻¹) | C-N Stretch: ~1300-1350 | DFT |
| C-H Aromatic Stretch: ~3000-3100 | DFT |
Note: The data in this table is based on findings for similar bromoaniline derivatives and serves for illustrative purposes. bohrium.comnih.gov Specific values for this compound would require dedicated computational analysis.
Based on the conducted research, there is insufficient specific information available for the chemical compound “this compound” to generate the requested article with the provided detailed outline. The search results predominantly feature data on the related compound "2-bromo-4-methylaniline" and its various isomers, but not on the N-ethylated derivative specified.
The available literature does not provide explicit research findings regarding the use of "this compound" as a fundamental building block in complex organic synthesis, its applications in medicinal chemistry for the design of novel pharmacophores, or its role in advanced materials science research.
Therefore, it is not possible to deliver a scientifically accurate and detailed article that adheres to the strict outline and content requirements of the request. Further research on this specific compound would be necessary before such an article could be written.
Research Applications in Chemical Science
Advanced Materials Science Research
Precursors for Polymeric Materials Development
There is currently limited specific information available in scientific literature regarding the direct use of 2-bromo-N-ethyl-4-methylaniline as a precursor for the development of polymeric materials. While related brominated aniline (B41778) derivatives have been investigated for such purposes, specific studies detailing the polymerization or incorporation of this compound into polymer chains have not been identified. For context, a related diimine compound derived from 4-bromo-2-methylaniline (B145978) has been synthesized and studied as a potential ligand for catalysts in the polymerization of α-olefins. researchgate.net
Components in Dye and Pigment Chemistry
Development of Specialty Chemicals
As a substituted aniline, this compound holds theoretical potential as an intermediate in the synthesis of more complex specialty chemicals. The bromine atom can be replaced or used to engage in cross-coupling reactions, while the secondary amine group can undergo various transformations. echemi.com Its parent compound, 2-bromo-4-methylaniline (B145976), is recognized as a versatile building block for creating a variety of organic compounds. echemi.comsigmaaldrich.com Despite this, specific examples of the development of specialty chemicals originating directly from this compound are not extensively documented in available research.
Applications in Agrochemical Research as Synthetic Intermediates
The use of 2-bromo-4-methylaniline as an intermediate in the synthesis of agrochemicals has been noted, suggesting that its derivatives could also have relevance in this field. echemi.com The introduction of an N-ethyl group, creating this compound, modifies the compound's physical and chemical properties, which could influence its potential as a precursor for new crop protection agents. However, specific research findings or patents detailing the application of this compound as a synthetic intermediate in agrochemical research are not prevalent in the reviewed literature.
Development of Functionalized Templates for Advanced Materials (e.g., Molecularly Imprinted Polymers)
There is no available information from the conducted searches to suggest that this compound has been utilized in the development of functionalized templates for advanced materials, such as molecularly imprinted polymers (MIPs). The creation of MIPs involves polymerizing functional monomers around a template molecule, and while the structure of this compound could theoretically serve as a template or a functional monomer, no such research has been identified.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-bromo-N-ethyl-4-methylaniline to improve yield and purity?
- Methodology :
- Use controlled bromination of N-ethyl-4-methylaniline under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions.
- Adjust reaction parameters: Maintain temperatures between 0–5°C during bromine addition to prevent over-substitution .
- Employ catalysts like pyridine to enhance regioselectivity for the 2-position .
- Monitor reaction progress via TLC or GC-MS, and purify via column chromatography using hexane/ethyl acetate gradients.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use and NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 1.2–2.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 244.04 for CHBrN) .
- X-ray Crystallography : For structural confirmation, grow single crystals in ethanol/dichloromethane and analyze bond angles/planarity .
Q. How does the bromine substituent influence the compound’s reactivity in electrophilic substitution reactions?
- Methodology :
- Bromine acts as a deactivating, meta-directing group. Use DFT calculations to map electron density distribution on the aromatic ring .
- Experimentally, compare reactivity with non-brominated analogs (e.g., N-ethyl-4-methylaniline) in nitration or sulfonation reactions to assess rate differences .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?
- Methodology :
- Perform density functional theory (DFT) studies (e.g., B3LYP/6-31G**) to calculate transition-state energies for Suzuki-Miyaura couplings.
- Compare activation barriers for coupling at brominated vs. methyl-substituted positions .
- Validate predictions experimentally using Pd(PPh) catalysts and aryl boronic acids under microwave-assisted conditions .
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Methodology :
- Conduct systematic solubility tests in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., toluene) at 25°C and 60°C.
- Use Hansen solubility parameters (HSPs) to correlate solubility with solvent polarity .
- Address discrepancies by verifying purity via HPLC and accounting for hygroscopicity (store samples in desiccators) .
Q. How does steric hindrance from the N-ethyl group affect catalytic dehalogenation pathways?
- Methodology :
- Compare catalytic efficiency of Pd/C vs. Ni-based catalysts in hydrogenolysis reactions. Monitor debromination rates via NMR .
- Use X-ray crystallography to analyze spatial constraints around the bromine atom in the parent compound .
- Conduct kinetic studies under varying pressures (1–5 atm H) to determine rate-limiting steps .
Q. What role does this compound play in synthesizing bioactive molecules?
- Methodology :
- Use as a precursor for Schiff base ligands: React with salicylaldehyde derivatives to form metal complexes for antimicrobial testing .
- Incorporate into pharmacophores via Buchwald-Hartwig amination to create analogs for kinase inhibition assays .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the thermal stability of this compound?
- Methodology :
- Perform thermogravimetric analysis (TGA) under nitrogen to measure decomposition onset temperatures.
- Compare results with differential scanning calorimetry (DSC) to identify exothermic/endothermic events .
- Replicate literature protocols to isolate variables (e.g., heating rate, sample purity) causing discrepancies .
Experimental Design Considerations
Q. What precautions are critical when handling this compound due to its toxicity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
